molecular formula C14H13NO3S3 B3005593 N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide CAS No. 1181464-29-8

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide

Cat. No.: B3005593
CAS No.: 1181464-29-8
M. Wt: 339.44
InChI Key: XSVDWTQMVBZJMI-UHFFFAOYSA-N
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Description

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide is a structurally complex compound featuring a sulfonyl group linked to an acetamide backbone, which is further substituted with a thiophen-2-ylsulfanyl moiety and an (E)-2-phenylethenyl group. Analogous compounds in the literature exhibit activities such as enzyme inhibition (e.g., COX-2, JHEH) and roles as synthetic intermediates, providing a basis for hypothesizing its properties .

Properties

IUPAC Name

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S3/c16-13(11-20-14-7-4-9-19-14)15-21(17,18)10-8-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDWTQMVBZJMI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)CSC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)CSC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophen-2-ylsulfanylacetic acid with an appropriate sulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with (E)-2-phenylethenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can interact with various biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Sulfonamide/Acetamide Derivatives

Sulfonamide and acetamide groups are common in bioactive molecules. The target compound’s sulfonyl-acetamide core can be compared to the following analogs:

Table 1: Structural and Functional Comparison of Sulfonamide/Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Sulfonyl acetamide Thiophen-2-ylsulfanyl, (E)-2-phenylethenyl Hypothesized enzyme inhibition -
4-[(E)-2-{3-(4-methoxyphenyl)...sulfonamide Quinazolinone-sulfonamide 4-Methoxyphenyl, ethenyl COX-2 inhibition (47.1% at 20 μM)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonyl acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis
  • Key Findings: The quinazolinone-sulfonamide derivative () demonstrates COX-2 inhibition, suggesting sulfonamide groups enhance enzyme-targeting activity . The acetamide in facilitates heterocyclic synthesis, implying the target compound’s acetamide backbone may serve a similar role .
Phenylethenyl-Containing Compounds

The (E)-2-phenylethenyl group is associated with insecticidal and synthetic reactivity:

Table 2: Phenylethenyl-Containing Compounds

Compound Name Core Structure Key Substituents Biological Activity/Reactivity Reference
Target Compound Acetamide Sulfonyl, thiophen-2-ylsulfanyl Hypothesized bioactivity -
(E)-1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene (ST) Benzene Dihydroxy, isopropyl JHEH inhibition (insecticidal)
N-[(E)-2-phenylethenyl]benzamide Benzamide Phenyl Substrate for oxidative cyclization
  • Key Findings :
    • ST () inhibits JHEH, indicating phenylethenyl groups may confer insecticidal properties .
    • N-[(E)-2-phenylethenyl]benzamide () shows poor reactivity in oxidative cyclization, suggesting steric or electronic challenges with the phenylethenyl group .
Thiophene Derivatives

The target compound’s thiophene moiety may improve binding affinity compared to purely aromatic systems.

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